Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester

CAS No.: 597563-44-5

Cat. No.: VC2599849

Molecular Formula: C9H8BrNO4

Molecular Weight: 274.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 597563-44-5 |

|---|---|

| Molecular Formula | C9H8BrNO4 |

| Molecular Weight | 274.07 g/mol |

| IUPAC Name | methyl 3-(bromomethyl)-5-nitrobenzoate |

| Standard InChI | InChI=1S/C9H8BrNO4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,5H2,1H3 |

| Standard InChI Key | XGCWUWVJPDMDMG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC(=C1)CBr)[N+](=O)[O-] |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)CBr)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Structural Formula and Characteristics

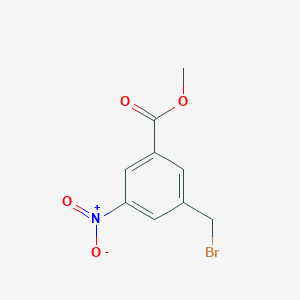

Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester contains a benzoic acid core with specific substituents arranged in a particular pattern. The structure features:

-

A bromomethyl group at the 3-position of the aromatic ring

-

A nitro group at the 5-position of the aromatic ring

-

A methyl ester functionality at the carboxylic acid position

The molecular formula is C9H8BrNO4, with a systematic IUPAC name of methyl 3-(bromomethyl)-5-nitrobenzoate. The compound's structure can be represented using the SMILES notation: COC(=O)C1=CC(=CC(=C1)CBr)N+[O-].

Physical and Chemical Properties

The compound possesses several key properties that define its chemical behavior and potential applications:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 274.07 g/mol | |

| IUPAC Name | methyl 3-(bromomethyl)-5-nitrobenzoate | |

| CAS Number | 597563-44-5 | |

| InChI | InChI=1S/C9H8BrNO4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,5H2,1H3 | |

| InChI Key | XGCWUWVJPDMDMG-UHFFFAOYSA-N | |

| Appearance | Not specifically documented, likely a crystalline solid | - |

| Solubility | Likely soluble in common organic solvents, insoluble in water | - |

Structural Characteristics and Electronic Properties

The compound's structure features several key aspects that influence its chemical behavior:

The interplay between these functional groups creates a unique electronic environment that determines the compound's reactivity patterns and chemical behavior.

Synthesis Methods

The bromination step typically employs radical initiators such as benzoyl peroxide or AIBN (azobisisobutyronitrile) to facilitate the bromination of the methyl group . The reaction likely proceeds via a radical mechanism, with careful control required to prevent over-bromination.

For the nitration step, temperature control is crucial to achieve selectivity for the desired position. The strong electron-withdrawing nature of the nitro group makes this step particularly important for determining the final substitution pattern .

Chemical Reactivity

Functional Group Reactivity

The compound contains several reactive functional groups that contribute to its chemical behavior:

Bromomethyl Group

The bromomethyl group represents one of the most reactive sites in the molecule:

-

Participates readily in nucleophilic substitution reactions (SN2) with various nucleophiles

-

The bromine atom serves as an excellent leaving group, making this position susceptible to nucleophilic attack

-

Can form covalent bonds with nucleophilic sites in enzymes and other biological molecules, potentially leading to enzyme inhibition

-

Reacts with nucleophiles such as amines, thiols, alcohols, and carboxylates to form the corresponding derivatives

Nitro Group

The nitro group contributes significantly to the compound's reactivity:

-

Acts as a strong electron-withdrawing group, affecting the electron distribution in the aromatic ring

-

Can undergo reduction to form an amino group using reducing agents like hydrogen with palladium catalyst or tin(II) chloride

-

May participate in redox reactions within biological systems and influence oxidative stress pathways

-

The electron-withdrawing nature activates certain positions on the aromatic ring for nucleophilic attack

Methyl Ester Group

The methyl ester functionality can undergo various transformations:

-

Hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions

-

Transesterification reactions with alcohols to form different esters

-

Reduction to form alcohols or aldehydes using appropriate reducing agents

-

Aminolysis with amines to form amides

Reaction Mechanisms

The compound can participate in various reaction mechanisms, including:

-

Nucleophilic Substitution at the Bromomethyl Group: Follows an SN2 mechanism where the nucleophile attacks the carbon atom bonded to bromine, displacing the bromine atom. The reaction proceeds through a backside attack, resulting in inversion of configuration.

-

Nitro Group Reduction: Typically involves a stepwise reduction process, potentially proceeding through nitroso and hydroxylamine intermediates before forming the final amine product. In catalytic hydrogenation, the process involves the sequential addition of hydrogen atoms.

-

Ester Hydrolysis: Under basic conditions, involves nucleophilic attack by hydroxide on the carbonyl carbon, followed by elimination of the methoxide leaving group. Under acidic conditions, involves protonation of the carbonyl oxygen, nucleophilic attack by water, and elimination of methanol.

Comparison with Similar Compounds

Several structurally related compounds provide context for understanding the properties and reactivity of Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester:

The positional isomers exhibit different chemical properties due to variations in electronic effects and steric environments. For example, methyl 2-bromomethyl-3-nitrobenzoate has found application as an intermediate in the synthesis of the pharmaceutical compound lenalidomide , suggesting potential similar applications for Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester.

| Structural Feature | Potential Pharmaceutical Relevance | Mechanism |

|---|---|---|

| Bromomethyl group | Enzyme inhibition, covalent inhibitors | Formation of covalent bonds with nucleophilic amino acid residues |

| Nitro group | Redox activity, antimicrobial properties | Participation in redox reactions, generation of reactive species |

| Ester functionality | Prodrug design, metabolic stability | Hydrolysis to release active carboxylic acid form |

Biological Activity

Enzyme Inhibition

The search results indicate that compounds with bromomethyl groups can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their function. This suggests that Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester may have enzyme inhibitory properties. The ability to form covalent bonds with nucleophilic amino acid residues (such as cysteine, serine, or lysine) in enzyme active sites could lead to irreversible inhibition, a mechanism exploited in various pharmaceutical compounds.

Structure-Activity Relationships

The compound's structure contains features that might contribute to biological activity:

-

Bromomethyl group: A reactive functionality that can form covalent bonds with biomolecules, potentially leading to enzyme inhibition or interaction with other biological targets.

-

Nitro group: Can participate in redox reactions within cells and may influence oxidative stress pathways. Nitro aromatic compounds have been associated with various biological activities, including antimicrobial and antiparasitic effects.

-

Aromatic core: Provides potential for π-stacking interactions with aromatic amino acid residues in proteins, contributing to binding affinity.

-

Methyl ester: May be hydrolyzed in biological systems to release the corresponding carboxylic acid, which could exhibit different biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume